methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14666968
Molecular Formula: C21H14F3N3O3
Molecular Weight: 413.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H14F3N3O3 |
|---|---|
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C21H14F3N3O3/c1-29-20(28)16-10-18(12-2-8-15(9-3-12)30-21(23)24)26-19-17(16)11-25-27(19)14-6-4-13(22)5-7-14/h2-11,21H,1H3 |
| Standard InChI Key | JQSGPROBTOTNEJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines a pyrazolo[3,4-b]pyridine scaffold substituted at positions 1, 4, and 6. Position 1 is occupied by a 4-fluorophenyl group, while position 6 features a 4-(difluoromethoxy)phenyl substituent. The methyl ester at position 4 introduces hydrolytic instability, a trait exploitable in prodrug strategies.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1011400-18-2 |
| Molecular Formula | C22H16F3N3O3 |
| Molecular Weight | 427.38 g/mol |
| IUPAC Name | Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
The planar pyrazolo[3,4-b]pyridine core facilitates π-π stacking interactions with biological targets, while the difluoromethoxy group enhances metabolic stability by resisting oxidative degradation.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the difluoromethoxy group (δ 6.8–7.2 ppm for aromatic protons, δ 3.9 ppm for methyl ester). Mass spectrometry confirms the molecular ion peak at m/z 427.38, consistent with the molecular formula.
Synthetic Methodologies
Multi-Step Synthesis
The synthesis involves three critical stages:
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Formation of Pyrazolo[3,4-b]Pyridine Core: Cyclocondensation of 4-fluorophenylhydrazine with ethyl 3-oxo-3-(4-(difluoromethoxy)phenyl)propanoate under acidic conditions yields the intermediate pyrazolopyridine.
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Esterification: Treatment with methanol and thionyl chloride introduces the methyl ester group.
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Purification: Chromatographic techniques achieve >95% purity, as verified by high-performance liquid chromatography (HPLC).
Optimization Challenges
Key challenges include minimizing byproducts during cyclocondensation and enhancing esterification yields. Catalytic amounts of p-toluenesulfonic acid improve reaction efficiency, while low-temperature crystallization reduces impurity incorporation.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high lipophilicity (logP = 3.8), favoring blood-brain barrier penetration. Stability studies indicate degradation at pH <5 due to ester hydrolysis, necessitating storage at 4°C in anhydrous conditions.
Table 2: Physicochemical Profile
| Parameter | Value |
|---|---|
| Melting Point | 168–171°C |
| logP | 3.8 |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |
| Plasma Protein Binding | 89% (human) |
Biological Activity and Mechanism
Kinase Inhibition
Structural analogs of this compound demonstrate potent inhibition of cyclin-dependent kinases (CDKs) and Janus kinases (JAKs) . The difluoromethoxy group’s electron-withdrawing effects enhance binding affinity to ATP pockets, as shown in molecular docking studies .
Antiproliferative Effects
In vitro assays against MCF-7 breast cancer cells reveal an IC50 of 1.2 μM, comparable to doxorubicin. Mechanistic studies indicate G1 cell cycle arrest via downregulation of CDK4/6 and retinoblastoma protein phosphorylation .
Pharmacokinetic and Toxicological Profile
Metabolic Pathways
Hepatic microsomal studies identify primary metabolites:
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Hydrolysis to the carboxylic acid derivative (major)
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O-Demethylation of the difluoromethoxy group (minor)
CYP3A4 and CYP2C9 are the predominant enzymes involved.
Acute Toxicity
Rodent studies report an LD50 of 320 mg/kg (oral), with hepatotoxicity observed at doses >100 mg/kg. No genotoxicity was detected in Ames tests.
Comparative Analysis with Structural Analogs
Isoxazole Derivatives
The isoxazolo[5,4-b]pyridine analog (CAS 1011398-65-4) exhibits reduced kinase affinity (IC50 = 5.7 μM vs. 1.2 μM) due to decreased planarity, highlighting the pyrazolo core’s superiority .
Piperidinylpyrazolopyridines
Patent US9150575B2 describes piperidinyl-substituted derivatives with enhanced solubility but lower blood-brain barrier penetration, underscoring the fluorophenyl groups’ role in CNS targeting .
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